(S)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride is a chiral compound featuring a benzimidazole ring attached to a 2-methylpropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Chiral Amine Introduction: The chiral center is introduced by reacting the benzimidazole derivative with a chiral amine, such as (S)-2-methylpropylamine, under controlled conditions to ensure the desired stereochemistry.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole ring can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction of the benzimidazole ring or the amine group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated or acylated benzimidazole compounds.
Scientific Research Applications
Chemistry
In chemistry, (S)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in probing biochemical pathways.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act as an agonist or antagonist at specific receptors, offering possibilities for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (S)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can bind to active sites, while the chiral amine moiety may influence the binding affinity and specificity. This dual interaction can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride: The enantiomer of the compound, differing in its stereochemistry.
1-(1H-Benzimidazol-2-YL)-2-ethylamine hydrochloride: A similar compound with an ethyl group instead of a methyl group.
1-(1H-Benzimidazol-2-YL)-2-methylpropylamine: The free base form without the hydrochloride salt.
Uniqueness
(S)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other analogs. This stereochemistry can influence its binding to chiral receptors or enzymes, making it a distinct and valuable compound in research and industrial applications.
Properties
IUPAC Name |
(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11;/h3-7,10H,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUBREHSYAXDSI-PPHPATTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=NC2=CC=CC=C2N1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.